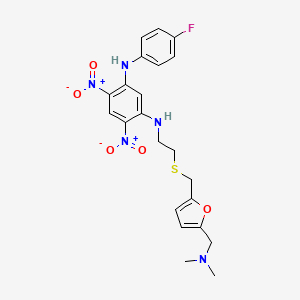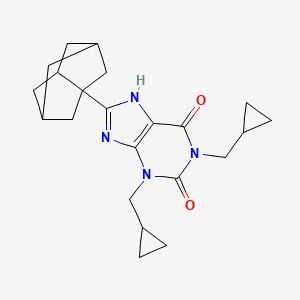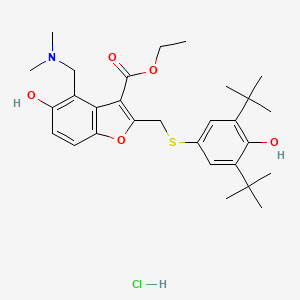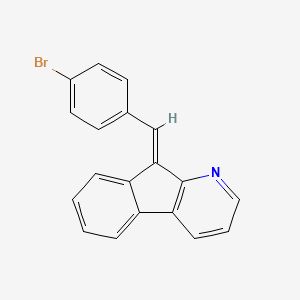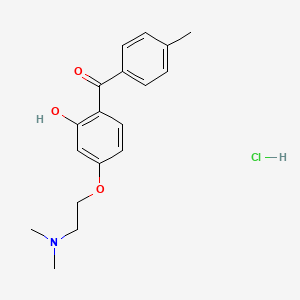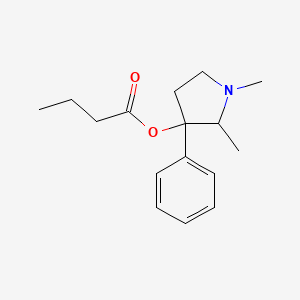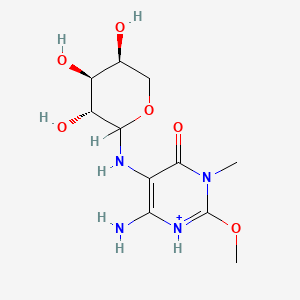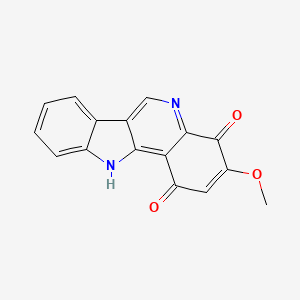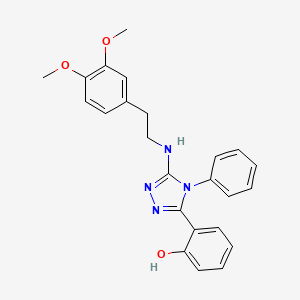
2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol is a complex organic compound that features a triazole ring, a phenol group, and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a cyclization reaction, followed by the introduction of the phenol and dimethoxyphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the dimethoxyphenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mécanisme D'action
The mechanism of action of 2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}pentanenitrile
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
82619-94-1 |
|---|---|
Formule moléculaire |
C24H24N4O3 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-[5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C24H24N4O3/c1-30-21-13-12-17(16-22(21)31-2)14-15-25-24-27-26-23(19-10-6-7-11-20(19)29)28(24)18-8-4-3-5-9-18/h3-13,16,29H,14-15H2,1-2H3,(H,25,27) |
Clé InChI |
DHOAYISPXDASBV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


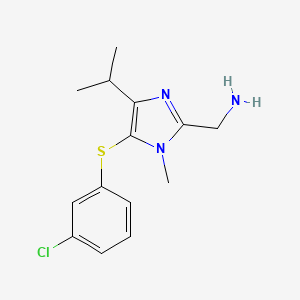
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
